molecular formula C15H23N5 B11746128 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1856093-33-8

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11746128
CAS No.: 1856093-33-8
M. Wt: 273.38 g/mol
InChI Key: XFRVOPGUILWQHN-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse pharmacological effects and are often used as scaffolds in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of cyclopentyl and ethyl-substituted pyrazoles with appropriate amine precursors. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper to facilitate the coupling reactions . The process may also involve steps like cyclization and purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions can include various substituted pyrazole derivatives, which may have different pharmacological or chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects . Molecular docking studies have shown that it can fit into the active sites of target proteins, stabilizing the protein-ligand complex and exerting its effects .

Properties

CAS No.

1856093-33-8

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine

InChI

InChI=1S/C15H23N5/c1-2-19-11-13(9-17-19)7-16-8-14-10-18-20(12-14)15-5-3-4-6-15/h9-12,15-16H,2-8H2,1H3

InChI Key

XFRVOPGUILWQHN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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